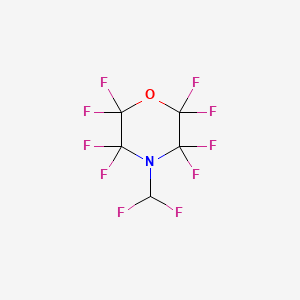
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine typically involves the difluoromethylation of morpholine derivatives. One common method includes the reaction of morpholine with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Explored for its role in developing pharmaceuticals with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. This property is particularly useful in drug design, where the compound can mimic functional groups and enhance the efficacy of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Known for its hydrogen bonding capabilities and used in similar applications.
Difluoromethyl-substituted cinnamic esters: Exhibits antioxidant properties and used in non-polar environments.
Uniqueness
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine stands out due to its high fluorine content, which imparts exceptional stability and reactivity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
67212-89-9 |
|---|---|
Molekularformel |
C5HF10NO |
Molekulargewicht |
281.05 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine |
InChI |
InChI=1S/C5HF10NO/c6-1(7)16-2(8,9)4(12,13)17-5(14,15)3(16,10)11/h1H |
InChI-Schlüssel |
KCKDDJSCUYSFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


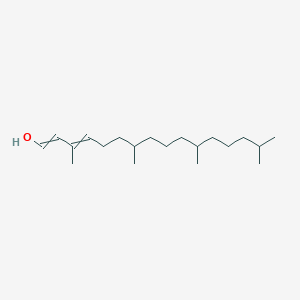

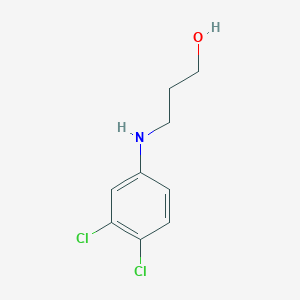

![3-[(2,4-Diethyloctyl)oxy]propan-1-amine](/img/structure/B14483609.png)
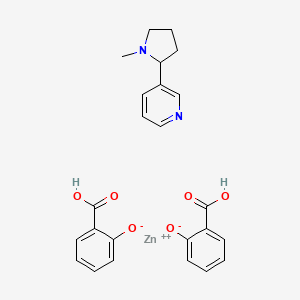
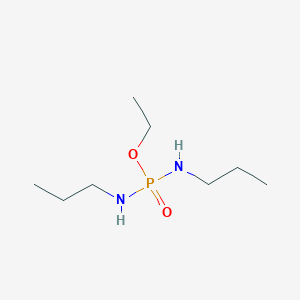
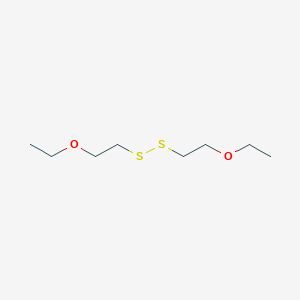
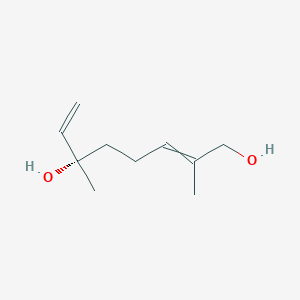
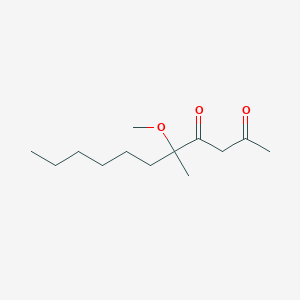
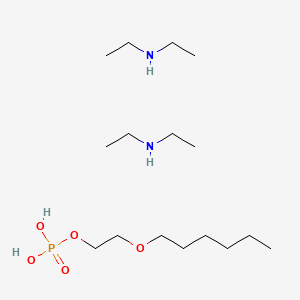
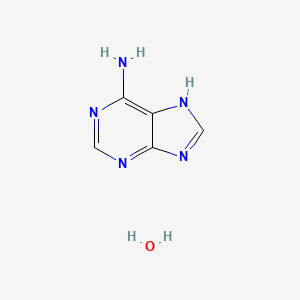
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
